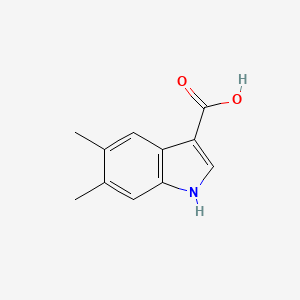

5,6-Dimethyl-1H-indole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6-Dimethyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a crucial precursor for synthesizing more complex indole derivatives that have potential pharmaceutical applications. Its unique structure allows for modifications that can enhance biological activity.

Biology

- Biological Activity : The derivatives of 5,6-dimethyl-1H-indole-3-carboxylic acid are extensively studied for their biological activities. They have shown potential in:

- Antiviral Properties : Effective against various viruses, including SARS-CoV-2.

- Anticancer Effects : Inducing apoptosis in cancer cells and inhibiting tumor growth.

- Anti-inflammatory Properties : Reducing inflammation markers in activated macrophages.

Medicine

- Therapeutic Uses : The compound is explored for its therapeutic potential in treating diseases such as cancer and viral infections. Its ability to modulate various biological targets makes it a candidate for drug development.

Industry

- Industrial Applications : Beyond pharmaceuticals, this compound is utilized in synthesizing dyes and pigments and other industrial chemicals due to its chemical stability and reactivity.

The biological activities of this compound can be categorized as follows:

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. For instance:

| Concentration (μM) | Inhibition Rate (%) | Observations |

|---|---|---|

| 52.0 | 100 | Complete inhibition of viral replication |

| 25.0 | 75 | Significant reduction in viral load |

| 10.0 | 40 | Moderate inhibition observed |

Anticancer Activity

In vitro studies on various cancer cell lines reveal that this compound effectively induces apoptosis:

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| HeLa | 20 | Induction of apoptosis |

| MCF-7 | 15 | Inhibition of proliferation |

| A549 | 25 | Cell cycle arrest |

Case Study 1: Antiviral Efficacy

In a study involving Vero E6 cells infected with SARS-CoV-2, the compound demonstrated complete inhibition at a concentration of 52 μM. The experimental setup involved administering the compound post-infection and assessing cytopathic effects over a period of 96 hours. Results indicated a significant reduction in viral replication, showcasing the compound's potential as an antiviral agent.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound effectively induced apoptosis in HeLa cells at an IC50 value of 20 μM. The mechanism involved the activation of caspase pathways leading to programmed cell death. Similar effects were observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating broad-spectrum anticancer activity.

Eigenschaften

Molekularformel |

C11H11NO2 |

|---|---|

Molekulargewicht |

189.21 g/mol |

IUPAC-Name |

5,6-dimethyl-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C11H11NO2/c1-6-3-8-9(11(13)14)5-12-10(8)4-7(6)2/h3-5,12H,1-2H3,(H,13,14) |

InChI-Schlüssel |

UJIDRLWPPMPYJX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1C)NC=C2C(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.